molecular formula C18H23NO3 B1392462 4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid CAS No. 1242892-63-2

4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid

Cat. No. B1392462
M. Wt: 301.4 g/mol
InChI Key: NVPXJYRUHHQCCH-UHFFFAOYSA-N
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Description

“4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid” is a synthetic compound. It is also known as CP-55940. It is a 4-aryl piperidine .


Molecular Structure Analysis

The molecular formula of “4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid” is C18H23NO3 . The molecular weight is 301.4 g/mol.

Scientific Research Applications

Metabolism and Enzyme Involvement

  • Cytochrome P450 Enzymes in Metabolism : A study by Hvenegaard et al. (2012) detailed the metabolic processes of Lu AA21004, a novel antidepressant. This compound, upon in vitro oxidation, yields a benzoic acid derivative. The study highlighted the role of various cytochrome P450 enzymes, particularly CYP2D6, in this metabolic pathway.

Synthesis and Structural Analysis

  • Synthesis of Benzamide Derivatives : In a study by Wu et al. (2014), a series of benzamide derivatives, including those related to benzoic acids and piperidine, were synthesized and analyzed for their structures and potential applications.
  • Hybrid Compounds Synthesis : Research by Ivanova et al. (2019) involved synthesizing hybrid systems containing pharmacophoric fragments of benzoic acid derivatives. These studies provide insights into novel applications of such compounds in medicinal chemistry.

Chemical Reactions and Functionalization

  • Chemical Condensation Reactions : Platonova and Seidel (2015) investigated cyclic amine/aldehyde condensation reactions involving benzoic acid, demonstrating new methods for amine β-functionalization and aromatization (Platonova & Seidel, 2015).
  • Azomethine Ylide Route Functionalization : Du et al. (2017) presented a method for functionalizing N-H/α,α,β,β-C(sp3)-H of piperidine via an azomethine ylide route, highlighting the potential of benzoic acid derivatives in synthesizing novel organic compounds (Du et al., 2017).

Impurity Characterization in Pharmaceuticals

  • Identification of Impurities in Repaglinide : A study by Kancherla et al. (2018) isolated and characterized several impurities in the drug Repaglinide, some of which are structurally related to benzoic acid derivatives. This research is crucial for understanding the purity and safety of pharmaceutical products.

Crystal Structure Analysis

  • Crystal Structure of Related Compounds : Research by Faizi et al. (2016) detailed the crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, providing insights into the molecular conformation and potential for binding site identification.

properties

IUPAC Name

4-[1-(cyclopentanecarbonyl)piperidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-17(15-3-1-2-4-15)19-11-9-14(10-12-19)13-5-7-16(8-6-13)18(21)22/h5-8,14-15H,1-4,9-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPXJYRUHHQCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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